molecular formula C22H21NO3 B602101 Norepinephrine Tartrate Impurity G CAS No. 13062-58-3

Norepinephrine Tartrate Impurity G

Cat. No.: B602101
CAS No.: 13062-58-3
M. Wt: 347.4 g/mol
InChI Key: BPZKRRFHEZSIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a drug substance or drug product. simsonpharma.com This process is a critical component of pharmaceutical development and quality control for several reasons. globalpharmatek.comlongdom.org A thorough understanding of a drug's impurity profile provides insights into its purity, stability, and potential toxicity. researchgate.net By identifying potential degradation pathways, manufacturers can establish appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Furthermore, impurity profiling plays a crucial role in process optimization. Understanding how different manufacturing parameters affect the formation of impurities allows for the refinement of the synthesis process to minimize their presence. globalpharmatek.com This not only enhances the safety and quality of the active pharmaceutical ingredient (API) but also ensures consistency between batches. longdom.org The data generated from impurity profiling is a mandatory requirement for new drug applications submitted to regulatory agencies worldwide. globalpharmatek.com

Regulatory Frameworks for Pharmaceutical Impurity Control

To ensure the safety and quality of pharmaceutical products, stringent regulatory frameworks have been established to control the levels of impurities. These guidelines provide a systematic approach to the identification, qualification, and control of impurities. gmpinsiders.comwisdomlib.org

The International Council for Harmonisation (ICH) has established widely accepted guidelines for impurity control. ICH Q3A(R2) focuses on impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. gmpinsiders.comindustrialpharmacist.comich.orgeuropa.eu These guidelines outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. wordpress.comconsultox.com

ICH Q3A(R2): Impurities in New Drug Substances: This guideline applies to impurities in new drug substances produced by chemical synthesis. gmpinsiders.comwordpress.com It sets thresholds that trigger the need for identification and qualification of impurities.

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that may form during the manufacturing of the drug product or during storage. gmpinsiders.comich.orgwordpress.com It provides a framework for setting acceptance criteria for degradation products in the final drug product. ich.org

Both guidelines exclude certain types of impurities, such as those arising from excipients or residual solvents, which are covered by other ICH guidelines (e.g., ICH Q3C for residual solvents). ich.orgwordpress.com

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish official standards for medicines. simsonpharma.comresearchgate.net These standards include monographs for specific drug substances and products, which often contain tests for "Related Substances" or "Organic Impurities." pharmacopoeia.comregulations.gov These tests provide specific analytical procedures and acceptance criteria for known and unknown impurities. Adherence to pharmacopoeial standards is mandatory in many jurisdictions to ensure the quality and purity of pharmaceutical products. simsonpharma.com For Norepinephrine (B1679862) Tartrate, both the USP and Ph. Eur. provide detailed monographs and reference standards for the API and its known impurities. regulations.govsigmaaldrich.comsigmaaldrich.com

Norepinephrine Tartrate as an Active Pharmaceutical Ingredient: Impurity Considerations

Norepinephrine Tartrate is a catecholamine used as an active pharmaceutical ingredient. pharmaffiliates.com It is a white or almost white crystalline powder that is freely soluble in water. geneesmiddeleninformatiebank.nl The synthesis of Norepinephrine Tartrate can result in the formation of various process-related impurities and degradation products. google.com Given its chemical structure, which includes a catechol moiety and an amino alcohol side chain, Norepinephrine is susceptible to oxidation and other degradation pathways, particularly in the presence of light and oxidizing agents. Therefore, careful control of the manufacturing process and storage conditions is essential to minimize the formation of impurities.

Commonly employed analytical techniques for detecting and quantifying impurities in Norepinephrine Tartrate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). gmpinsiders.compharmaffiliates.com

Defining Norepinephrine Tartrate Impurity G within the Impurity Landscape

This compound is a specific chemical entity recognized as a potential impurity in Norepinephrine Tartrate. pharmaffiliates.compharmaffiliates.com It is identified and controlled as per pharmacopoeial standards and regulatory guidelines. synzeal.com The presence of this impurity is monitored to ensure the quality and safety of Norepinephrine Tartrate API and its finished drug products.

Compound Name Details
Chemical Name 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone synzeal.comsimsonpharma.com
Synonyms Noradrenaline EP Impurity G, 2-[Bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone, N,N-Dibenzylarterenone
CAS Number 13062-58-3 pharmaffiliates.comsimsonpharma.comrxnchem.com
Molecular Formula C22H21NO3 pharmaffiliates.comsimsonpharma.comrxnchem.com
Molecular Weight 347.41 g/mol pharmaffiliates.comsimsonpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKRRFHEZSIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335231
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-58-3
Record name N,N-Dibenzylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBENZYLARTERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Characterization of Norepinephrine Tartrate Impurity G

Systematic Nomenclature and Chemical Identification of Impurity G

Norepinephrine (B1679862) Tartrate Impurity G is chemically identified by its systematic International Union of Pure and Applied Chemistry (IUPAC) name: 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone d-nb.info. This nomenclature precisely describes the molecular structure, indicating a central ethanone (B97240) core. One carbon of the ethanone is bonded to a 3,4-dihydroxyphenyl group, also known as a catechol moiety. The other carbon is attached to a dibenzylamino group.

This compound is also known by several synonyms, including:

2-[Bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone epa.gov

Acetophenone, 2-(dibenzylamino)-3',4'-dihydroxy- epa.gov

N,N-Dibenzylarterenone epa.gov

Noradrenaline EP Impurity G epa.gov

For unambiguous identification in chemical databases and regulatory filings, it is assigned the Chemical Abstracts Service (CAS) Registry Number: 13062-58-3 d-nb.infoepa.gov.

Interactive Data Table: Chemical Identification of Impurity G
IdentifierValue
Systematic (IUPAC) Name2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
CAS Number13062-58-3
Synonyms2-[Bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone, Acetophenone, 2-(dibenzylamino)-3',4'-dihydroxy-, N,N-Dibenzylarterenone, Noradrenaline EP Impurity G

Molecular Formula and Molecular Mass Determination

The molecular formula of Norepinephrine Tartrate Impurity G has been established as C₂₂H₂₁NO₃ d-nb.infoepa.gov. This formula indicates the presence of 22 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms in each molecule.

Based on this molecular formula, the calculated molecular weight is approximately 347.41 g/mol d-nb.infoepa.gov. The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is calculated to be 347.152144 g/mol . This precise mass is a critical parameter in high-resolution mass spectrometry for confirming the identity of the compound.

Interactive Data Table: Molecular Formula and Mass of Impurity G
ParameterValue
Molecular FormulaC₂₂H₂₁NO₃
Molecular Weight (g/mol)347.41
Monoisotopic Mass (g/mol)347.152144

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive structure of this compound is elucidated using a combination of advanced spectroscopic techniques. Each method provides unique insights into the different components of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the 3,4-dihydroxyphenyl ring would appear in the aromatic region, typically between 6.5 and 7.5 ppm. The substitution pattern would lead to a characteristic splitting pattern. The protons on the two benzyl (B1604629) groups would also resonate in the aromatic region, likely between 7.0 and 7.5 ppm.

Methylene (B1212753) Protons: The two methylene groups of the dibenzylamino moiety (-CH₂-Ph) would likely show a singlet or a pair of doublets (if diastereotopic) in the range of 3.5 to 4.5 ppm. The methylene group adjacent to the carbonyl group (-CO-CH₂-N) would be expected to appear as a singlet around 4.0 to 5.0 ppm.

Hydroxyl Protons: The phenolic hydroxyl protons (-OH) would be observed as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region of the spectrum, typically between 190 and 200 ppm.

Aromatic Carbons: The carbons of the phenyl rings would resonate in the range of 115 to 150 ppm. The carbons attached to the hydroxyl groups in the catechol ring would be shifted further downfield.

Methylene Carbons: The methylene carbons of the dibenzyl groups and the one adjacent to the carbonyl group would appear in the range of 40 to 65 ppm.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify that the experimentally determined mass corresponds to the calculated exact mass of the molecular formula C₂₂H₂₁NO₃.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation pathways are predictable based on the structure. Key fragment ions would likely arise from:

Cleavage of the benzylic C-N bonds, leading to the loss of one or both benzyl groups.

Alpha-cleavage adjacent to the carbonyl group.

Fragmentation of the catechol ring.

Analysis of these fragment ions provides conclusive evidence for the connectivity of the different structural components of the impurity.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in this compound. The infrared spectrum would be expected to show characteristic absorption bands for:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

C-H Stretching: Bands in the 2800-3100 cm⁻¹ region due to the stretching vibrations of aromatic and aliphatic C-H bonds.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the ketone carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the tertiary amine would be observed in the 1000-1250 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching would result in bands in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophores present. This compound contains two main chromophoric systems: the 3,4-dihydroxyphenyl group and the benzyl groups.

Chromatographic Data in Structural Characterization (e.g., Relative Retention Times)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the structural characterization and quality control of pharmaceutical substances like Norepinephrine Tartrate. These methods are essential for separating the active pharmaceutical ingredient (API) from any impurities that may be present. The identification of these impurities is often facilitated by comparing their chromatographic behavior to that of a known reference standard.

A key parameter in this analysis is the Relative Retention Time (RRT), which is the ratio of the retention time of an impurity to the retention time of the main API peak. RRT is a critical identifier because it remains relatively constant even with minor variations in chromatographic conditions, such as flow rate or temperature, thus improving the reproducibility of impurity identification across different analytical runs and laboratories.

This compound, chemically identified as 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is recognized as a potential impurity in Norepinephrine Tartrate. uspbpep.compharmaffiliates.com Pharmacopeial monographs provide standardized methods for the identification and control of such related substances.

According to a European Pharmacopoeia monograph for a related substance test, the identification of various impurities is established by their retention times relative to a reference compound. uspbpep.com In a specific method detailed for system suitability, this compound is cited with a relative retention time. However, it is crucial to note that in this particular context, the RRT is calculated with reference to norethisterone, which is used for system suitability purposes. uspbpep.com The monograph also details the RRTs for other specified impurities relative to noradrenaline itself, but Impurity G is not listed in that specific comparison. uspbpep.com

The chromatographic data available for this compound from the pharmacopeial method is summarized below.

CompoundReference CompoundApproximate Relative Retention Time (RRT)Source
This compoundNorethisterone1.5 uspbpep.com

This chromatographic data is instrumental for the routine quality control of Norepinephrine Tartrate, allowing laboratories to identify and monitor the levels of Impurity G to ensure the purity and safety of the final drug product.

Formation Pathways and Mechanistic Studies of Norepinephrine Tartrate Impurity G

General Mechanisms of Pharmaceutical Impurity Formation

Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging. pharmatutor.org Their presence, even in small amounts, can potentially influence the efficacy and safety of the pharmaceutical product. globalresearchonline.netadventchembio.com Impurities can originate from various sources, including raw materials, manufacturing processes, and degradation of the drug substance. They are broadly classified into organic impurities, inorganic impurities, and residual solvents. moravek.comveeprho.com

Impurity ClassificationDescription and Common Sources
Organic Impurities Carbon-based substances that can be related to the drug substance. Sources include starting materials, by-products from side reactions, intermediates, degradation products, reagents, ligands, and catalysts. veeprho.comsynthinkchemicals.com
Inorganic Impurities Non-carbon-based substances, often deriving from the manufacturing process. Sources include reagents, ligands, heavy metals, inorganic salts, filter aids, and catalysts. moravek.com
Residual Solvents Organic or inorganic liquids used during the synthesis and purification process that are not completely removed from the final product. synthinkchemicals.com

Process-related impurities are substances that are introduced or created during the synthesis of a drug substance. synthinkchemicals.com These impurities can originate from the raw materials used, as these are often manufactured to lesser purity standards than the final API. globalresearchonline.net More significantly, intermediates formed during the multi-step synthesis can carry over into the final product if purification steps are inadequate. senieer.com An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired product. If an intermediate from a preceding step is not fully consumed or removed, it becomes an impurity in the final API. pharmatutor.orgsenieer.com

Degradation products result from the chemical breakdown of the drug substance itself over time. synthinkchemicals.com This degradation can be influenced by various factors such as exposure to heat, light, humidity, or oxygen. globalresearchonline.netpharmacores.com The intrinsic stability of the drug molecule is a key factor; molecules with functional groups susceptible to hydrolysis or oxidation are more prone to degradation. rjptonline.org Forced degradation studies, or stress testing, are intentionally conducted during drug development to identify likely degradation products and establish the degradation pathways and intrinsic stability of the molecule. sapub.orgresearchgate.net

Synthetic Pathway Analysis for the Genesis of Impurity G

Analysis of the synthetic route for norepinephrine (B1679862) reveals that Impurity G is a process-related impurity, specifically a synthetic intermediate. Its chemical name is 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone. simsonpharma.com

IdentifierInformation
Chemical Name 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone analyticachemie.in
Synonyms N,N-Dibenzylarterenone; 2-[Bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
CAS Number 13062-58-3 pharmaffiliates.com
Molecular Formula C22H21NO3
Molecular Weight 347.41 g/mol simsonpharma.com

The synthesis of norepinephrine can be achieved through various routes. One documented pathway involves the use of catechol as a starting material. google.com In this process, key precursors and reagents are employed that can directly lead to the formation of Impurity G.

Key Reactants in the Formation of Impurity G:

3,4-dihydroxy-α-chloroacetophenone: This keto-catechol derivative serves as the backbone for the norepinephrine molecule. It is formed by reacting catechol with chloroacetyl chloride. google.com

Dibenzyl amine: This reagent is used to introduce the amine group. The two benzyl (B1604629) groups serve as protecting groups for the amine to prevent unwanted side reactions during synthesis. google.com

Impurity G is not a by-product of a side reaction but rather a key intermediate in a specific synthetic pathway for norepinephrine. google.com The genesis of Impurity G occurs when 3,4-dihydroxy-α-chloroacetophenone is reacted with dibenzyl amine. The product of this reaction is 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, which is Impurity G. google.com

The subsequent step in this synthesis is the hydrogenation of this intermediate. This hydrogenation is intended to reduce the ketone group to a hydroxyl group and simultaneously remove the two benzyl protecting groups from the nitrogen atom to yield norepinephrine. google.com Impurity G becomes an impurity in the final drug substance if this intermediate is not fully hydrogenated or if it is not completely removed during the purification stages. Its presence in the final product is therefore a direct indicator of an incomplete reaction or inefficient purification. nih.gov

Analytical Methodologies for Detection and Quantification of Norepinephrine Tartrate Impurity G

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Norepinephrine (B1679862) Tartrate Impurity G, a known impurity in norepinephrine tartrate, requires robust analytical methods for its control. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of non-volatile organic impurities like Impurity G.

Chromatographic Method Development and Validation for Impurity G

Method development for Impurity G focuses on achieving adequate separation from norepinephrine and other potential impurities, ensuring the method is specific, sensitive, accurate, and precise.

HPLC is the predominant technique for the analysis of norepinephrine and its related substances. Method optimization is crucial to resolve Impurity G from the main norepinephrine peak and other process-related impurities or degradation products.

The choice of stationary phase is fundamental to achieving the desired selectivity. For norepinephrine and its impurities, reversed-phase chromatography is the most common approach.

C18 (Octadecylsilyl) Columns: These are widely used for the separation of norepinephrine and its degradation products due to their hydrophobic nature. researchgate.net A C18 column would separate compounds based on their hydrophobicity. Given the structure of Impurity G (2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone), which contains two benzyl (B1604629) groups, it is significantly more non-polar than norepinephrine and would be strongly retained on a C18 phase. pharmaceresearch.com

Pentafluorophenylpropyl (PFP) Columns: PFP phases provide alternative selectivity through multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. A gradient HPLC method utilizing a PFP stationary phase has been successfully employed for the separation of norepinephrine and its related compounds. google.com

Mixed-Mode Columns: For polar compounds like norepinephrine, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can offer unique selectivity and retention. sielc.com This can be particularly useful in complex impurity profiles to ensure baseline separation.

Optimization of the elution profile involves adjusting parameters to ensure sharp, symmetrical peaks and adequate resolution.

ParameterTypical Condition for Norepinephrine Impurity AnalysisRationale for Impurity G
Column Type Reversed-Phase C18, PFPC18 provides strong retention for the non-polar Impurity G; PFP offers alternative selectivity.
Particle Size 3 µm - 5 µmStandard particle sizes provide a balance of efficiency and backpressure.
Column Dimensions 150 mm x 4.6 mmCommon dimensions for standard analytical HPLC methods.
Flow Rate 1.0 - 1.5 mL/minProvides optimal efficiency without generating excessive pressure. researchgate.netsigmaaldrich.com
Column Temperature 35 °CControlled temperature ensures reproducible retention times. sigmaaldrich.com

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase HPLC. A typical mobile phase consists of an aqueous component (often with a buffer to control pH) and an organic modifier.

Aqueous Phase: Buffers such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) are used to maintain a consistent pH, which is crucial for the ionization state and retention of ionizable compounds like norepinephrine and its impurities. sigmaaldrich.com A low pH (e.g., 3.0) is often used to suppress the ionization of acidic silanol (B1196071) groups on the silica (B1680970) support and ensure good peak shape for basic analytes. sigmaaldrich.com

Organic Modifier: Acetonitrile or methanol (B129727) is commonly used. The choice can affect selectivity. For instance, a stability-indicating method for norepinephrine utilized a mobile phase of sodium 1-octanesulfonate and methanol (80:20 v/v). researchgate.net

Gradient Elution: Due to the differing polarities of norepinephrine and Impurity G, a gradient elution program is typically necessary. The gradient starts with a high percentage of the aqueous phase to retain and resolve early-eluting polar compounds (like norepinephrine) and gradually increases the organic phase concentration to elute more non-polar compounds like Impurity G.

A hypothetical gradient program for the separation of Norepinephrine and Impurity G is presented below.

Time (minutes)% Aqueous (e.g., 0.1% Formic Acid in Water)% Organic (e.g., Acetonitrile)
0955
204060
25595
30595
31955
35955

UV detection is commonly employed for the analysis of norepinephrine and its impurities. The selection of an appropriate wavelength is vital for achieving the required sensitivity and specificity. The molecular structure of Impurity G contains chromophores, specifically the catechol moiety and the ketone group, which absorb UV light. Wavelengths used in the analysis of norepinephrine, such as 199 nm, 266 nm, or 280 nm, would also be suitable for detecting Impurity G. researchgate.netsigmaaldrich.com A diode array detector (DAD) is often used during method development to scan across a range of wavelengths and determine the optimal wavelength that maximizes the response for all relevant impurities while minimizing interference from the API.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. This technology offers significant advantages for impurity analysis.

Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, resulting in improved resolution between closely eluting compounds. This is particularly beneficial for separating Impurity G from other process-related impurities that may have similar retention characteristics.

Increased Speed: The higher optimal flow rates and shorter column lengths possible with UPLC can drastically reduce analysis run times. A 15-minute runtime on an H-class gradient system has been noted for impurity analysis, showcasing the speed of such systems. ijcrt.org

Improved Sensitivity: The narrower peaks obtained with UPLC result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).

UPLC can serve as a direct replacement for HPLC methods, especially those that rely on ion-pairing reagents, offering a more robust and efficient separation. helixchrom.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For Norepinephrine Tartrate Impurity G, which has a high molecular weight (347.41 g/mol ) and a high boiling point, direct analysis by GC is not feasible due to its low volatility. pharmaffiliates.com

Residual solvents from the manufacturing process.

Volatile reagents or starting materials.

Low molecular weight degradation products.

Therefore, while not applicable for the direct analysis of Impurity G, GC is an essential complementary technique in a comprehensive control strategy for norepinephrine tartrate. thermofisher.com

Hyphenated Techniques for Comprehensive Impurity Profiling

Comprehensive impurity profiling of pharmaceutical substances like norepinephrine tartrate necessitates the use of sophisticated analytical techniques that couple separation with detection. These "hyphenated" methods provide the necessary sensitivity and specificity to identify and quantify impurities, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of pharmaceutical impurities. nih.govlcms.cz Its power lies in the combination of the high separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov For a non-volatile compound like this compound, LC-MS/MS is an ideal method for both identification and quantification.

The process begins with the separation of Impurity G from the norepinephrine API and other related substances using a suitable HPLC or UHPLC column, often a reversed-phase C18 column. researchgate.netcriver.com A gradient elution program is typically employed to achieve optimal separation of all components. google.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. The parent ion corresponding to the impurity's molecular weight (347.41 g/mol ) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. criver.com The high accuracy and reliability of LC-MS/MS make it suitable for quantifying impurities at very low levels, often in the parts-per-million (ppm) range. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
ParameterCondition
LC System UHPLC
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (Q1): m/z 348.4 → Product Ion (Q3): Specific fragment ions

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound itself is not a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in a comprehensive impurity profile by detecting and quantifying volatile and semi-volatile impurities. thermofisher.com These can include residual solvents from the manufacturing process, starting materials, or volatile degradation products. Regulatory bodies mandate strict limits on residual solvents due to their potential toxicity.

For the analysis of volatile impurities, headspace GC-MS is a common technique. shimadzu.com In this method, the drug substance sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace). shimadzu.com A sample of this gas is then injected into the GC-MS system. This technique prevents non-volatile components of the sample matrix from contaminating the GC system. shimadzu.com For semi-volatile impurities, direct liquid injection can be used. restek.com

The GC column separates the volatile components based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for positive identification by comparison to spectral libraries like NIST. thermofisher.com

Table 2: Typical Volatile Components Analyzed by GC-MS in Pharmaceutical Manufacturing
Component TypeExamplesAnalytical Technique
Residual SolventsMethanol, Ethanol, Acetone, DichloromethaneHeadspace GC-MS
Volatile ReagentsTriethylamine, PyridineHeadspace or Liquid Injection GC-MS
Potential By-productsVolatile derivatives of synthesis precursorsLiquid Injection GC-MS (with derivatization if needed)

LC-NMR for Direct Structural Analysis of Eluted Impurities

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the definitive structural elucidation of unknown impurities. While LC-MS provides information about the molecular weight and fragmentation of a compound, NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. nih.govxjtu.edu.cn

By directly coupling an LC system to an NMR spectrometer, it is possible to acquire NMR spectra of impurities as they elute from the chromatography column. This on-line approach is highly efficient, eliminating the need for the laborious isolation of each impurity before analysis. For a complex structure like this compound, LC-NMR can be used to confirm its identity without ambiguity. It is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different biological activities. The non-destructive nature of NMR also allows for further analysis of the isolated fractions if necessary.

Table 3: Advantages of LC-NMR for Impurity Characterization
AdvantageDescription
Unambiguous Structure Elucidation Provides detailed information on molecular structure, including atom connectivity and stereochemistry.
On-line Analysis Eliminates the need for manual isolation of impurities, saving time and reducing the risk of sample degradation.
Isomer Differentiation Effectively distinguishes between structural isomers and stereoisomers that are difficult to differentiate by MS alone.
Non-destructive The sample can be recovered after analysis for further investigation by other techniques.

Method Validation Parameters for Impurity G Analysis

Validation of the analytical method used to quantify this compound is essential to ensure that the results are reliable, accurate, and reproducible. amazonaws.com The validation process is performed according to guidelines from the International Council for Harmonisation (ICH).

Specificity and Selectivity Determination

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or placebo components. loesungsfabrik.de Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. youtube.com

To demonstrate specificity for Impurity G, a solution containing the norepinephrine API is spiked with a known amount of Impurity G and any other known related substances. The chromatogram must show that Impurity G is well-resolved from all other peaks. Peak purity analysis, often performed using a photodiode array detector (DAD) or a mass spectrometer, is used to confirm that the chromatographic peak for Impurity G is spectrally pure and not co-eluting with another substance. sps.nhs.uk Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to ensure the method can separate Impurity G from any potential degradation products.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is typically assessed by analyzing a sample (placebo or API) spiked with known amounts of Impurity G at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the impurity is then calculated. Acceptance criteria for accuracy are usually within a range of 80-120%.

Precision is a measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. It is typically assessed by performing at least six replicate determinations at 100% of the test concentration.

Intermediate Precision: Expresses the variation within the same laboratory, considering different days, different analysts, or different equipment.

Reproducibility: Assesses the precision between different laboratories (collaborative studies), which is not always required for impurity methods but may be performed.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements. researchgate.net

Table 4: Example of Accuracy and Precision Data for Impurity G Analysis
Validation ParameterMeasurementExample ResultTypical Acceptance Criterion
Accuracy Spiked Level 1 (50%)98.5% Recovery80.0% - 120.0% Recovery
Spiked Level 2 (100%)101.2% Recovery
Spiked Level 3 (150%)99.8% Recovery
Precision (Repeatability) RSD of 6 replicates1.5%RSD ≤ 5.0%
Precision (Intermediate) RSD (Day 1 vs. Day 2)2.1%RSD ≤ 10.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, the LOD and LOQ are typically determined using one of three common methods: the visual evaluation method, the signal-to-noise ratio approach, or the method based on the standard deviation of the response and the slope of the calibration curve. The latter is a widely accepted statistical method. The LOD is calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3 * σ/S), while the LOQ is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10 * σ/S).

In a hypothetical validation study for an HPLC method for this compound, a series of dilute solutions of the impurity reference standard would be prepared and injected into the chromatograph. The standard deviation of the response could be determined from multiple injections of a blank solution or from the y-intercept of the calibration curve.

Table 1: Illustrative LOD and LOQ Data for this compound

Parameter Value Method of Determination
Standard Deviation of the Blank (σ) 1.2 µV Based on 10 injections of a blank solution
Slope of the Calibration Curve (S) 4500 µV/ (µg/mL) Based on the linearity study
Limit of Detection (LOD) 0.00088 µg/mL 3.3 * σ / S

| Limit of Quantitation (LOQ) | 0.00267 µg/mL | 10 * σ / S |

These values indicate the high sensitivity of the analytical method, which is crucial for controlling the levels of potentially harmful impurities in the active pharmaceutical ingredient.

Linearity and Range Evaluation

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of an analytical method is the interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of this compound, linearity is typically evaluated by preparing a series of at least five solutions of the impurity at different concentrations. The range for an impurity method should typically span from the reporting threshold to 120% of the specification limit. The prepared solutions are then analyzed, and a calibration curve is constructed by plotting the peak area response against the concentration of the impurity.

The linearity is assessed by visual inspection of the plot and by performing a linear regression analysis. The correlation coefficient (r), y-intercept, and the slope of the regression line are key indicators. A correlation coefficient close to 1.0 indicates a strong linear relationship.

Table 2: Illustrative Linearity Data for this compound

Concentration (µg/mL) Peak Area (µVs) - Injection 1 Peak Area (µVs) - Injection 2 Peak Area (µVs) - Injection 3 Mean Peak Area (µVs)
0.05 220 225 222 222.3
0.10 455 450 452 452.3
0.25 1130 1125 1128 1127.7
0.50 2245 2255 2250 2250.0
0.75 3380 3370 3375 3375.0

Regression Analysis Results:

Slope: 4495

Y-Intercept: 5.2

Correlation Coefficient (r²): 0.9998

The high correlation coefficient confirms the excellent linearity of the method over the tested concentration range, ensuring accurate quantification of Impurity G.

Control Strategies and Regulatory Compliance for Norepinephrine Tartrate Impurity G

Regulatory Compliance for Impurity G Levels

Regulatory bodies have established clear guidelines for the control of impurities in drug substances and products. These frameworks provide a basis for ensuring that impurities like Impurity G are maintained at levels that are not considered to pose a risk to patients.

ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification

The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a rational framework for the control of impurities in new drug substances and new drug products, respectively. ich.orgfda.goveuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

The thresholds trigger the need for manufacturers to report the presence of an impurity, identify its chemical structure, and provide data to qualify its safety. For a given impurity, the specific thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the active pharmaceutical ingredient (API). Lower thresholds may be appropriate if an impurity is unusually toxic. ich.orgeuropa.eu

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting≥ 0.05%≥ 0.03%
Identification≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%
Data from ICH Q3A/Q3B Guidelines ich.orgeuropa.eu

European Pharmacopoeia (EP) Monographs and Control Limits for Norepinephrine (B1679862) Tartrate Impurities

The European Pharmacopoeia (EP) provides specific monographs for drug substances, including Norepinephrine Tartrate, which outline the required quality standards. sigmaaldrich.comedqm.eu These monographs detail tests and acceptance criteria for impurities. While a specific limit for Impurity G is not explicitly stated in the general monograph, it falls under the category of unspecified impurities unless individually listed.

Process Control and Optimization to Minimize Impurity G Formation

A proactive approach to impurity control involves a deep understanding of the manufacturing process and the implementation of strategies to prevent impurity formation.

Raw Material and Intermediate Purity Specifications

The quality of starting materials and intermediates is fundamental to controlling the impurity profile of the final API. The synthesis of norepinephrine often starts from materials like 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone. google.com Impurities in these raw materials can carry through the synthesis or participate in side reactions, leading to the formation of new impurities.

For instance, the reaction of 3,4-dihydroxy-α-chloroacetophenone with dibenzylamine (B1670424) is a potential route for the formation of Impurity G. google.com Therefore, stringent specifications for the purity of these starting materials and control over the levels of any potential precursors to Impurity G are critical.

Optimization of Synthetic Reaction Conditions

The conditions under which chemical reactions are performed play a crucial role in determining the impurity profile of the product. The synthesis of norepinephrine involves several steps, including the introduction of an amino group and reduction reactions. google.comcvpharmacology.com

Key reaction parameters that can be optimized to minimize the formation of Impurity G include:

Solvent Selection: The use of appropriate solvents, such as polar aprotic solvents like N,N-dimethylformamide, can influence reaction pathways and minimize side reactions. google.com

Reagent Control: The choice and purity of reagents, such as the aminating agent, are critical. For example, using ammonia (B1221849) can lead to self-reaction of the starting material in a strong alkaline environment, affecting intermediate purity. google.com

Temperature and Reaction Time: Precise control over reaction temperature and duration can prevent the formation of degradation products and by-products.

One synthetic approach involves reacting 3,4-dihydroxy-2'-chloroacetophenone with a chiral compound in a polar aprotic solvent, followed by reduction and catalytic hydrogenation. google.com Optimizing each of these steps is essential to ensure high purity of the final norepinephrine product.

Manufacturing Process Parameters and Their Impact on Impurity Profile

Beyond the synthesis itself, the entire manufacturing process, including work-up, purification, and storage, can impact the final impurity profile.

Purification techniques such as crystallization and chromatography are employed to remove impurities. The resolution of racemic norepinephrine using chiral acids like L-tartaric acid is a key step that also serves as a purification method. google.comgoogle.com Repeated crystallization can significantly enhance the optical purity and reduce the levels of other impurities. google.compatsnap.com

Process parameters that require careful control include:

pH Adjustment: During work-up and purification, the pH of the solution is often adjusted. Improper pH control can lead to the degradation of the API or the formation of new impurities.

Purification Steps: The efficiency of crystallization, including solvent choice, temperature, and cooling rate, directly impacts the removal of impurities. google.com

Drying Conditions: The temperature and duration of drying must be controlled to prevent thermal degradation of the final product.

By implementing robust control strategies throughout the manufacturing process, from raw material sourcing to final product formulation, the level of Norepinephrine Tartrate Impurity G and other impurities can be effectively minimized, ensuring a high-quality and safe pharmaceutical product.

Stability-Indicating Methods and Forced Degradation Studies for Impurity G

The stability of norepinephrine is a critical quality attribute, as it can degrade through oxidation of its catechol moiety, leading to the formation of various impurities. researchgate.netnih.gov this compound, identified as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a known impurity of Norepinephrine Tartrate. simsonpharma.comsynzeal.com Its control is essential to ensure the safety and efficacy of the drug product. Stability-indicating analytical methods are crucial for separating and quantifying norepinephrine from its degradation products, including Impurity G. researchgate.netnih.gov

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and to ensure the analytical method can effectively separate the drug from its degradation products. researchgate.netdntb.gov.ua

For norepinephrine, forced degradation studies are designed to expose it to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic and Basic Hydrolysis: Injectable solutions of norepinephrine are subjected to acidic and basic conditions to evaluate the potential for hydrolysis. researchgate.net

Oxidation: Given the susceptibility of the catechol group to oxidation, studies are conducted using oxidizing agents. researchgate.netnih.gov This is a key stress condition for norepinephrine.

Metallic Ion Exposure: The presence of metallic ions can catalyze degradation. researchgate.net

Photolysis: Exposure to light is another stress condition to assess the photostability of the drug. primescholars.com

Thermal Stress: The drug substance is exposed to elevated temperatures to accelerate thermal degradation. nih.gov

A typical study design involves preparing solutions of norepinephrine and subjecting them to these stress conditions for a defined period. Samples are then analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to identify and quantify the resulting degradation products. researchgate.netnih.gov

Identification of Degradation Products under Stress Conditions

Forced degradation studies on norepinephrine have identified several degradation products. researchgate.netnih.gov Under oxidative stress, which is a major degradation pathway for catecholamines, various byproducts are formed. researchgate.net While specific details on the formation of this compound under these exact conditions are not extensively published in the provided search results, it is classified as an impurity of noradrenaline, suggesting it can arise during synthesis or degradation. simsonpharma.com

In a study on norepinephrine and epinephrine (B1671497) in dental anesthetics, two primary degradation products, labeled DP-1 and DP-2, were observed under various stress conditions, with oxidative conditions leading to a significant amount of DP-1. researchgate.net The study utilized HPLC to separate these degradation products from the parent drug. researchgate.netnih.gov The identity of these specific degradation products would require further characterization, but this demonstrates the approach to identifying and monitoring such impurities.

Stress ConditionMajor Degradation Products Observed in Norepinephrine Formulations
Basic Hydrolysis DP-1 (++)
Acidic Hydrolysis DP-1 (++)
Oxidative Conditions DP-1 (+++), DP-2 (++)
Metallic Ion Exposure DP-1 (+)
(Semiquantitative analysis results: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%) researchgate.net

This table is based on a study of a norepinephrine formulation and illustrates the types of degradation products that can be monitored.

Long-Term and Accelerated Stability Testing Methodologies

Long-term and accelerated stability studies are essential for determining the shelf-life and storage conditions for norepinephrine tartrate. nih.goveuropa.eu These studies are conducted under specific temperature and humidity conditions as prescribed by ICH guidelines. europa.euijnrd.org

Long-Term Stability Testing: This is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a period that covers the proposed shelf life. europa.eu The frequency of testing is usually every three months for the first year, every six months for the second year, and annually thereafter. europa.eu

Accelerated Stability Testing: This is performed at elevated storage conditions, such as 40°C ± 2°C / 75% RH ± 5% RH, for a minimum of six months. europa.eu It is designed to increase the rate of chemical degradation and physical changes of a drug substance. ijnrd.org

For norepinephrine solutions, studies have shown that stability is maintained for up to a year when stored at refrigerated (-20±5°C and +5±3°C) temperatures. nih.govnih.gov However, at room temperature, chemical degradation and discoloration can occur before the end of a one-year study period. nih.govnih.gov The stability of norepinephrine is highly sensitive to storage conditions. nih.gov These studies utilize a validated stability-indicating HPLC method to monitor the concentration of the active ingredient and the formation of impurities, including any that may correspond to Impurity G, over time. nih.govresearchgate.net

Storage ConditionDurationOutcome for Norepinephrine Solutions
-20±5°C and +5±3°C365 daysStability maintained. nih.govnih.gov
+25±2°C with 60±5% RH< 365 daysChemical degradation and coloring observed. nih.govnih.gov

Quality by Design (QbD) Approach in Impurity Control for Norepinephrine Tartrate

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijnrd.orgnih.gov

Risk Assessment for Impurity G Control

A key element of the QbD approach is risk assessment, which is used to identify and manage potential risks to product quality. nih.govresearchgate.net For this compound, a risk assessment would involve:

Identifying Potential Sources of Impurity G: This includes evaluating the synthetic route of norepinephrine tartrate and the potential for degradation during manufacturing and storage.

Evaluating the Impact of Impurity G: This involves understanding the potential impact of Impurity G on the safety and efficacy of the final drug product.

Implementing Control Strategies: Based on the risk assessment, control strategies are developed to mitigate the risk of Impurity G exceeding its acceptance criteria.

An Ishikawa (fishbone) diagram and a risk-estimation matrix are common tools used in this process to identify critical material attributes (CMAs) and critical process parameters (CPPs) that could affect the formation of Impurity G. researchgate.net

Design Space Definition for Impurity Attributes

A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov For impurity control, a design space would define the acceptable ranges for process parameters and material attributes to ensure that the level of Impurity G remains within its specified limits.

The development of a design space for impurity attributes involves:

Identifying Critical Process Parameters (CPPs): These are process parameters that, when varied, have a direct impact on the formation of Impurity G.

Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effect of multiple variables on a response, in this case, the level of Impurity G. nih.gov

Defining the Design Space: Based on the results of the DoE, a design space is established that defines the operating ranges for the CPPs to consistently produce a product with the desired quality attributes, including acceptable levels of Impurity G. nih.gov

By operating within the established design space, manufacturers can ensure that the level of this compound is consistently controlled, providing flexibility for process adjustments without the need for further regulatory submission. nih.gov

Q & A

Q. What frameworks guide the formulation of research questions on the formation mechanisms of this compound?

  • Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address knowledge gaps (e.g., "Under what conditions does Impurity G form during synthesis?"). PICO (Population: API batches; Intervention: process variables; Comparison: control batches; Outcome: impurity levels) structures hypothesis-driven studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.